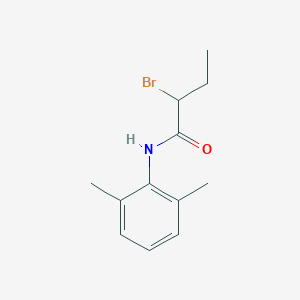

2-bromo-N-(2,6-dimethylphenyl)butanamide

Descripción

Propiedades

IUPAC Name |

2-bromo-N-(2,6-dimethylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-10(13)12(15)14-11-8(2)6-5-7-9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDSSRKVVDAVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=CC=C1C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-bromo-N-(2,6-dimethylphenyl)butanamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-bromo-N-(2,6-dimethylphenyl)butanamide

Introduction

2-bromo-N-(2,6-dimethylphenyl)butanamide, identified by CAS Number 53984-81-9, is a substituted amide of significant interest in synthetic and medicinal chemistry.[1][2] Its molecular structure incorporates three key features: a reactive α-bromo substituent on the butanamide chain, a sterically hindered N-aryl group (2,6-dimethylphenyl), and a central amide linkage. This combination makes it a valuable intermediate and a versatile building block for the synthesis of more complex molecules, particularly within the realm of drug discovery and development.

The 2,6-dimethylphenyl motif is a well-established pharmacophore found in numerous local anesthetics and other neurologically active agents, such as Lidocaine. The introduction of a butanamide chain with a bromine atom at the α-position provides a strategic point for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) by introducing new functional groups. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and safe handling, grounded in established chemical principles.

Physicochemical Properties

While extensive experimental data for 2-bromo-N-(2,6-dimethylphenyl)butanamide is not widely published, its core physicochemical properties can be reliably predicted based on its structure. These properties are fundamental to its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 53984-81-9 | [1][2] |

| Molecular Formula | C12H16BrNO | [1] |

| Molecular Weight | 270.17 g/mol | [1] |

| Appearance | Expected to be an off-white to pale yellow solid at room temperature. | Inferred from similar compounds. |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, and alcohols. Poor solubility in water is expected due to the hydrophobic aryl and alkyl components. | Standard chemical principles. |

| Stability | The compound is stable under standard laboratory conditions. However, the α-bromo group makes it susceptible to nucleophilic substitution, and the amide bond can be hydrolyzed under strong acidic or basic conditions. | Inferred from functional group reactivity. |

Synthesis and Purification

The most direct and logical approach to synthesizing this molecule is through the formation of an amide bond between 2,6-dimethylaniline and a suitable 2-bromobutanoyl electrophile. This method is efficient and widely applicable in organic synthesis.

Causality Behind Experimental Choices

The chosen synthetic route involves the acylation of 2,6-dimethylaniline with 2-bromobutanoyl chloride. This is a classic and robust method for amide formation.

-

Choice of Acylating Agent: 2-bromobutanoyl chloride is highly electrophilic, ensuring a rapid reaction with the amine. The alternative, using 2-bromobutanoic acid with a coupling agent, is also viable but introduces more reagents that need to be removed during purification.

-

Solvent: An anhydrous, aprotic solvent like dichloromethane (DCM) is ideal. It readily dissolves the reactants and does not participate in the reaction.

-

Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the acid. This prevents the protonation of the starting amine, which would render it unreactive, and avoids potential side reactions catalyzed by the acid.

-

Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction rate, then allowed to warm to room temperature to ensure completion.

Experimental Protocol: Synthesis

This protocol is a representative method based on standard amidation procedures and should be adapted and optimized.

-

Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dimethylaniline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

-

Acylation: Slowly add a solution of 2-bromobutanoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and HCl salt.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Workflow Diagram: Synthesis and Work-up

Caption: General workflow for the synthesis of 2-bromo-N-(2,6-dimethylphenyl)butanamide.

Purification Protocol

The crude product can be purified using one of the following self-validating methods. The purity should be confirmed by HPLC and NMR after purification.

-

Recrystallization (Preferred for high purity):

-

Dissolve the crude solid in a minimum amount of a hot solvent system, such as ethyl acetate/hexanes or ethanol/water.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Silica Gel Column Chromatography (For difficult-to-separate impurities):

-

Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of DCM and load it onto the column.

-

Elute the column and collect fractions, monitoring by TLC to isolate the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. While specific spectra are not publicly available, the expected data can be accurately predicted.

Predicted Spectroscopic Data

-

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

δ 7.10-7.20 (m, 3H): Aromatic protons of the dimethylphenyl ring.

-

δ ~6.8 (br s, 1H): Amide N-H proton. The chemical shift can be variable and the peak may be broad.

-

δ ~4.40 (dd, 1H): Methine proton (CH) at the α-position, coupled to the adjacent methylene group.

-

δ ~2.25 (s, 6H): Protons of the two methyl groups on the aromatic ring.

-

δ ~2.10 (m, 2H): Methylene protons (CH₂) of the butanamide chain.

-

δ ~1.10 (t, 3H): Terminal methyl protons (CH₃) of the butanamide chain.

-

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

-

δ ~168: Amide carbonyl carbon (C=O).

-

δ ~135-138: Quaternary aromatic carbons attached to the methyl groups and the nitrogen.

-

δ ~128: Aromatic CH carbons.

-

δ ~50: α-Carbon attached to the bromine (CH-Br).

-

δ ~30: Methylene carbon (CH₂) of the butanamide chain.

-

δ ~18: Aromatic methyl carbons (CH₃).

-

δ ~12: Terminal methyl carbon (CH₃) of the butanamide chain.

-

-

Infrared (IR) Spectroscopy (ATR):

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A characteristic doublet peak will be observed for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). Expected peaks at m/z 270 and 272.

-

Fragmentation: Key fragmentation pathways would include α-cleavage, leading to the loss of the butyl group or the bromine atom, and fragmentation of the amide bond.[4]

-

Chromatographic Methods

For quality control and reaction monitoring, chromatographic methods are indispensable. The choice between HPLC and GC depends on the analyte's volatility and thermal stability.[5]

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid/liquid stationary phase. |

| Typical Column | C18 reverse-phase column. | Capillary column with a non-polar stationary phase (e.g., DB-5ms). |

| Mobile Phase | Gradient of acetonitrile/water with 0.1% formic acid. | Inert carrier gas (e.g., Helium). |

| Detection | UV-Vis Detector (e.g., at 254 nm) or Mass Spectrometer (LC-MS). | Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS). |

| Suitability | Excellent for purity determination and quantification at room temperature. | Suitable, but the compound's thermal stability must be considered to avoid degradation in the injector. |

Workflow Diagram: Analytical Characterization

Caption: A typical workflow for the analytical characterization and purity assessment.

Reactivity and Potential Applications

The primary utility of 2-bromo-N-(2,6-dimethylphenyl)butanamide lies in its role as a chemical intermediate. Its reactivity is dominated by the α-bromo group, which is a good leaving group in nucleophilic substitution reactions (Sₙ2). This allows for the straightforward introduction of a wide variety of functional groups, including:

-

Amines: To form α-amino amides.

-

Thiols: To form α-thio amides.

-

Azides: As a precursor to α-amino amides via reduction.

-

Alkoxides: To form α-ether linkages.

This synthetic versatility makes it an excellent starting material for generating libraries of novel compounds in drug discovery programs. Given the prevalence of the N-(2,6-dimethylphenyl)amide moiety in anesthetics and antiarrhythmic drugs, derivatives of this compound could be explored for activity as sodium channel blockers or other related targets.

Safety and Handling

No specific material safety data sheet (MSDS) is publicly available for this compound. Therefore, it must be handled with the caution appropriate for a novel research chemical with potential biological activity. General safety protocols for related α-bromo amides should be followed.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6]

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8] Avoid ingestion and inhalation. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials like strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- Vertex AI Search. (n.d.). 2-Bromo-N-(2-(trifluoromethyl)phenyl)butanamide.

- ChemicalBook. (n.d.). 2-bromo-N-(2,6-dimethylphenyl)butanamide.

- Lide Pharmaceuticals Ltd. (n.d.). 2-Bromo-N-(2,6-dimethylphenyl)acetamide.

- Sigma-Aldrich. (n.d.). 2-Bromo-N-(2,6-dimethylphenyl)butanamide.

- BenchChem. (n.d.). 2-Bromoacetamide synthesis and purification methods.

- ChemicalBook. (n.d.). 2-bromo-N-(2,6-dimethylphenyl)butanamide | 53984-81-9.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetamide, 2-(diethylamino)-n-(2,6-dimethylphenyl)-.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Butanamide.

- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.

- ResearchGate. (2016). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry.

- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane.

- Amazon S3. (2008). Material Safety Data Sheet - 2-Bromo-2-nitro-1,3-propanediol.

Sources

- 1. 2-bromo-N-(2,6-dimethylphenyl)butanamide CAS#: 53984-81-9 [m.chemicalbook.com]

- 2. 2-bromo-N-(2,6-dimethylphenyl)butanamide | 53984-81-9 [chemicalbook.com]

- 3. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

An In-depth Technical Guide to 2-bromo-N-(2,6-dimethylphenyl)butanamide (CAS Number: 53984-81-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-(2,6-dimethylphenyl)butanamide, a specialized chemical intermediate with potential applications in pharmaceutical research and development. While specific data for this compound is limited in publicly available literature, this document consolidates information on its synthesis, physicochemical properties, analytical methodologies, and potential biological relevance by drawing parallels with structurally related molecules. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of α-Bromo Amides in Medicinal Chemistry

α-Halo amides are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to the carbonyl group of an amide.[1] This structural feature imparts a unique reactivity profile, making them valuable intermediates in organic synthesis. The bromine atom in 2-bromo-N-(2,6-dimethylphenyl)butanamide serves as a good leaving group, rendering the α-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is frequently exploited in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex molecular architectures.

The N-(2,6-dimethylphenyl) moiety is a common feature in a number of pharmacologically active compounds. The steric hindrance provided by the two methyl groups on the phenyl ring can influence the molecule's conformation and its interaction with biological targets, potentially enhancing selectivity and metabolic stability. The butanamide portion of the molecule offers a flexible hydrocarbon chain that can be further modified to modulate lipophilicity and other pharmacokinetic properties.

Physicochemical Properties

| Property | Predicted Value/Information |

| CAS Number | 53984-81-9 |

| Molecular Formula | C₁₂H₁₆BrNO |

| Molecular Weight | 270.17 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. |

| Melting Point | Not reported. For comparison, the related compound 2-chloro-N-(2,6-dimethylphenyl)acetamide has a melting point of 150-151 °C. |

Synthesis of 2-bromo-N-(2,6-dimethylphenyl)butanamide

A plausible synthetic route to 2-bromo-N-(2,6-dimethylphenyl)butanamide involves a two-step process: first, the formation of the parent amide, N-(2,6-dimethylphenyl)butanamide, followed by selective α-bromination.

Step 1: Amide Formation

The synthesis of N-(2,6-dimethylphenyl)butanamide can be achieved through the acylation of 2,6-dimethylaniline with butanoyl chloride or butanoic acid.

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 2-bromo-N-(2,6-dimethylphenyl)butanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, synthesis, and analytical characterization of 2-bromo-N-(2,6-dimethylphenyl)butanamide. While direct experimental data for this specific molecule is not extensively available in public literature, this document leverages established principles of organic chemistry and extrapolates data from closely related analogues to present a robust and scientifically grounded overview. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, offering insights into the rational design of experiments and the potential applications of this compound as a synthetic intermediate.

Introduction: Strategic Importance in Synthetic Chemistry

The molecule 2-bromo-N-(2,6-dimethylphenyl)butanamide incorporates several key structural features that make it a compound of interest in synthetic and medicinal chemistry. The N-(2,6-dimethylphenyl)amide moiety is a common scaffold in pharmacologically active molecules, notably in local anesthetics like lidocaine, where it is crucial for biological activity[1]. The presence of the two ortho-methyl groups on the phenyl ring provides steric hindrance that can influence the conformation of the molecule and its interactions with biological targets.

The α-bromo substituent on the butanamide chain introduces a reactive center, making the molecule a versatile intermediate for further chemical modifications. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups at the α-position. This dual functionality—a biologically relevant aromatic core and a synthetically labile handle—positions 2-bromo-N-(2,6-dimethylphenyl)butanamide as a potentially valuable building block in the synthesis of novel chemical entities.

Molecular Structure and Physicochemical Properties

The structural and electronic characteristics of 2-bromo-N-(2,6-dimethylphenyl)butanamide dictate its reactivity and potential utility.

Structural Analysis

The molecule consists of a central butanamide core. The nitrogen atom of the amide is substituted with a 2,6-dimethylphenyl group, and the carbon atom alpha to the carbonyl group is substituted with a bromine atom. The steric bulk of the ortho-methyl groups on the phenyl ring is expected to restrict the rotation around the N-aryl bond, influencing the overall three-dimensional shape of the molecule.

Table 1: Predicted Physicochemical Properties of 2-bromo-N-(2,6-dimethylphenyl)butanamide

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₂H₁₆BrNO | Derived from its constituent atoms. |

| Molecular Weight | 286.17 g/mol | Calculated based on the molecular formula. |

| Appearance | Off-white to pale yellow solid | Predicted based on similar N-aryl amides. |

| Melting Point | Not available (predicted to be a solid at room temperature) | By analogy with related compounds. |

| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to amide group and molecular weight. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols); Insoluble in water. | The amide and aromatic ring contribute to its solubility profile. |

| pKa (amide proton) | ~17-18 | Typical pKa for a secondary amide proton. |

Stereochemistry

The presence of a chiral center at the C2 position of the butanamide chain means that 2-bromo-N-(2,6-dimethylphenyl)butanamide can exist as a racemic mixture of two enantiomers, (R)-2-bromo-N-(2,6-dimethylphenyl)butanamide and (S)-2-bromo-N-(2,6-dimethylphenyl)butanamide. The stereochemistry at this position can have a significant impact on the biological activity of any downstream compounds.

Synthesis and Mechanistic Considerations

The synthesis of 2-bromo-N-(2,6-dimethylphenyl)butanamide can be approached through a logical sequence of reactions, primarily involving amide bond formation followed by α-bromination.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the molecule at the amide bond and the C-Br bond, suggesting two primary synthetic routes.

Caption: Retrosynthetic pathways for 2-bromo-N-(2,6-dimethylphenyl)butanamide.

Recommended Synthetic Protocol (Route A)

This route is often preferred as it avoids handling the potentially more lachrymatory 2-bromobutanoyl halide.

Step 1: Synthesis of N-(2,6-dimethylphenyl)butanamide

This step involves the formation of an amide bond between 2,6-dimethylaniline and butanoyl chloride.

-

Materials: 2,6-dimethylaniline, butanoyl chloride, triethylamine, dichloromethane (DCM).

-

Procedure:

-

Dissolve 2,6-dimethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add butanoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: α-Bromination of N-(2,6-dimethylphenyl)butanamide

The selective bromination at the α-position can be achieved using N-bromosuccinimide (NBS) with a radical initiator.

-

Materials: N-(2,6-dimethylphenyl)butanamide, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve N-(2,6-dimethylphenyl)butanamide (1.0 eq) in CCl₄.

-

Add NBS (1.1 eq) and a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with saturated Na₂S₂O₃ solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-bromo-N-(2,6-dimethylphenyl)butanamide.

-

Analytical Characterization

The structural elucidation of 2-bromo-N-(2,6-dimethylphenyl)butanamide would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Signals corresponding to the three protons on the 2,6-dimethylphenyl ring are expected in the aromatic region (δ 7.0-7.2 ppm).

-

Amide Proton: A broad singlet for the N-H proton is anticipated, with its chemical shift being solvent-dependent (typically δ 7.5-8.5 ppm).

-

α-Proton: A triplet for the CH -Br proton is expected in the downfield region (δ 4.2-4.5 ppm) due to the deshielding effect of the adjacent bromine and carbonyl group.

-

Methylene Protons: A multiplet for the -CH₂ - group is expected around δ 2.0-2.3 ppm.

-

Methyl Protons (Aromatic): A sharp singlet for the two equivalent methyl groups on the aromatic ring will appear upfield (δ 2.1-2.3 ppm).

-

Methyl Protons (Aliphatic): A triplet for the terminal methyl group of the butyl chain is expected around δ 1.0-1.2 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon: The amide carbonyl carbon will show a signal in the downfield region (δ 165-175 ppm).

-

Aromatic Carbons: Signals for the aromatic carbons will appear in the range of δ 125-140 ppm.

-

α-Carbon: The carbon attached to the bromine (C-Br) will be observed around δ 50-60 ppm.

-

Other Aliphatic Carbons: The remaining aliphatic carbons will resonate in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy

-

N-H Stretch: A characteristic absorption band for the N-H stretching vibration is expected around 3250-3350 cm⁻¹.

-

C=O Stretch: A strong absorption band for the amide carbonyl (C=O) stretching vibration should appear in the range of 1640-1680 cm⁻¹.

-

C-N Stretch: The C-N stretching vibration of the amide is expected around 1200-1300 cm⁻¹.

-

C-Br Stretch: A weaker absorption band for the C-Br stretching vibration may be observed in the fingerprint region (500-600 cm⁻¹).

-

Aromatic C-H and C=C Stretches: These will be present in their characteristic regions.

Mass Spectrometry (MS)

-

Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

-

Fragmentation Pattern: Common fragmentation pathways would include cleavage of the amide bond and loss of the bromine atom.

Reactivity and Potential Applications

The synthetic utility of 2-bromo-N-(2,6-dimethylphenyl)butanamide stems from the reactivity of the α-bromo position.

Caption: Key reaction pathways involving 2-bromo-N-(2,6-dimethylphenyl)butanamide.

Nucleophilic Substitution

The α-bromo position is susceptible to Sₙ2 reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups, such as:

-

Amines: To form α-amino amides, which are important precursors for peptidomimetics and other biologically active molecules.

-

Azides: To introduce an azide group, which can be further transformed into an amine or used in "click" chemistry.

-

Thiols: To synthesize α-thio amides.

-

Alcohols/Phenols: To form α-alkoxy or α-aryloxy amides.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, 2-bromo-N-(2,6-dimethylphenyl)butanamide can undergo an E2 elimination to form the corresponding α,β-unsaturated amide, N-(2,6-dimethylphenyl)but-2-enamide. This unsaturated amide can then be used as a Michael acceptor in conjugate addition reactions.

Potential Applications in Drug Discovery

Given its structural features, this molecule is a promising starting material for the synthesis of:

-

Novel Anesthetic Analogues: By modifying the butanamide side chain, new analogues of lidocaine with potentially altered pharmacokinetic or pharmacodynamic properties could be developed.

-

Enzyme Inhibitors: The reactive α-bromo group can act as an electrophilic warhead to covalently modify active site residues of certain enzymes.

-

Scaffolds for Combinatorial Libraries: The versatility of the α-bromo position allows for the rapid generation of a library of related compounds for high-throughput screening.

Safety and Handling

As with any α-bromo carbonyl compound, 2-bromo-N-(2,6-dimethylphenyl)butanamide should be handled with appropriate safety precautions.

-

Toxicity: α-Bromo amides are generally considered to be lachrymatory and skin irritants. They are also alkylating agents and should be treated as potentially toxic.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound[2].

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

2-bromo-N-(2,6-dimethylphenyl)butanamide is a molecule with significant potential as a versatile intermediate in organic synthesis, particularly within the realm of drug discovery and development. Its combination of a biologically relevant N-aryl amide core and a reactive α-bromo handle makes it an attractive starting point for the synthesis of a wide range of novel compounds. While detailed experimental data for this specific molecule is sparse, this technical guide provides a solid foundation for its synthesis, characterization, and safe handling, based on established chemical principles and data from analogous structures. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in the development of new therapeutic agents.

References

-

Fun, H.-K., et al. (2012). 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2678. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing. Available at: [Link]

Sources

physical and chemical properties of 2-bromo-N-(2,6-dimethylphenyl)butanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-(2,6-dimethylphenyl)butanamide is a versatile synthetic intermediate belonging to the class of α-bromo amides. Its structure, featuring a reactive bromine atom alpha to an amide carbonyl group and a sterically hindered N-aryl substituent, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safety considerations, tailored for professionals in research and drug development.

Molecular Structure and Properties

The unique arrangement of functional groups in 2-bromo-N-(2,6-dimethylphenyl)butanamide governs its physical and chemical behavior.

Caption: 2D structure of 2-bromo-N-(2,6-dimethylphenyl)butanamide.

Physical Properties

| Property | Value | Source/Basis |

| CAS Number | 53984-81-9 | [1] |

| Molecular Formula | C₁₂H₁₆BrNO | [1] |

| Molecular Weight | 270.17 g/mol | [1] |

| Appearance | Likely a white to off-white solid | Analogy to similar amides |

| Melting Point | Estimated to be in the range of 140-160 °C | Based on the melting point of the closely related 2-chloro-N-(2,6-dimethylphenyl)acetamide (150-151 °C)[2] |

| Boiling Point | Estimated to be >300 °C at 760 mmHg | Based on the boiling point of 2-chloro-N-(2,6-dimethylphenyl)acetamide (316.8 °C)[2] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. | The presence of the hydrophobic 2,6-dimethylphenyl group suggests poor water solubility but good solubility in organic solvents.[3] |

| Density | Estimated to be around 1.2-1.3 g/cm³ | Based on the density of 2-chloro-N-(2,6-dimethylphenyl)acetamide (1.2 g/cm³)[2] |

Spectroscopic Data (Predicted)

Detailed experimental spectra for 2-bromo-N-(2,6-dimethylphenyl)butanamide are not widely published. The following are predicted key spectral features based on its structure and data from analogous compounds.

-

¹H NMR:

-

Aromatic protons (Ar-H): Signals expected in the aromatic region (δ 7.0-7.5 ppm).

-

Amide proton (N-H): A broad singlet is anticipated, with its chemical shift dependent on solvent and concentration.

-

Methine proton (CH-Br): A multiplet is expected in the region of δ 4.0-5.0 ppm.

-

Methylene protons (CH₂): Multiplets are expected for the ethyl group protons.

-

Methyl protons (Ar-CH₃ and CH₂CH₃ ): Singlets for the two aromatic methyl groups and a triplet for the terminal methyl group of the butyl chain are expected at higher field.

-

-

¹³C NMR:

-

Carbonyl carbon (C=O): A signal is expected in the range of δ 160-175 ppm.

-

Aromatic carbons: Multiple signals are anticipated in the aromatic region (δ 120-140 ppm).

-

Carbon bearing bromine (C-Br): A signal is expected in the region of δ 40-60 ppm.

-

Alkyl carbons: Signals for the remaining aliphatic carbons are expected at higher field.

-

-

IR Spectroscopy:

-

N-H stretch: A sharp to broad absorption band is expected around 3300-3400 cm⁻¹.

-

C=O stretch (Amide I band): A strong absorption is anticipated around 1650-1680 cm⁻¹.

-

N-H bend (Amide II band): An absorption is expected around 1520-1550 cm⁻¹.

-

C-Br stretch: A weaker absorption is expected in the fingerprint region.

-

Synthesis and Reactivity

Synthetic Routes

The synthesis of 2-bromo-N-(2,6-dimethylphenyl)butanamide typically involves the acylation of 2,6-dimethylaniline with a 2-bromobutanoyl halide.

Caption: General synthetic workflow for 2-bromo-N-(2,6-dimethylphenyl)butanamide.

Experimental Protocol (Illustrative):

-

Reaction Setup: To a solution of 2,6-dimethylaniline in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable base like pyridine or triethylamine. The reaction vessel should be equipped with a dropping funnel and a magnetic stirrer, and the reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Halide: Cool the reaction mixture in an ice bath. Add a solution of 2-bromobutanoyl chloride or bromide in the same solvent dropwise to the stirred solution of the aniline. The base is crucial to neutralize the hydrogen halide byproduct formed during the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

The steric hindrance provided by the two methyl groups on the phenyl ring can influence the rate of the acylation reaction.[4]

Chemical Reactivity

The reactivity of 2-bromo-N-(2,6-dimethylphenyl)butanamide is primarily dictated by the electrophilic nature of the α-carbon and the lability of the carbon-bromine bond.

-

Nucleophilic Substitution: The α-bromo group is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position.[5] Common nucleophiles include amines, alcohols, thiols, and carbanions.[5][6]

Caption: General scheme for nucleophilic substitution on the α-carbon.

-

Reactivity with Bases: Strong bases can deprotonate the α-carbon, although this is less favorable than with corresponding esters or ketones due to the lower acidity of the α-proton in amides.[7] The steric hindrance from the 2,6-dimethylphenyl group might also influence the accessibility of this proton.

-

Radical Reactions: The C-Br bond can undergo homolytic cleavage under photolytic or radical-initiating conditions, leading to the formation of an α-amido radical. This intermediate can participate in various radical-mediated transformations.

-

Cross-Coupling Reactions: The C-Br bond can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the formation of C-C bonds at the α-position.[8]

Applications in Drug Development and Research

The synthetic utility of 2-bromo-N-(2,6-dimethylphenyl)butanamide makes it a valuable precursor in the synthesis of more complex molecules with potential biological activity.

-

Scaffold for Bioactive Molecules: The N-(2,6-dimethylphenyl)amide moiety is present in several local anesthetic drugs (e.g., lidocaine). The introduction of further functionality via the α-bromo group allows for the generation of a library of compounds for screening in drug discovery programs.

-

Intermediate for Heterocyclic Synthesis: The reactive nature of the α-bromo amide allows it to be a key starting material for the synthesis of various nitrogen-containing heterocyclic compounds.

Safety and Handling

As with all α-haloamides, 2-bromo-N-(2,6-dimethylphenyl)butanamide should be handled with appropriate safety precautions.

-

Hazard Classification: The compound is classified as an irritant.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[10]

-

Handling Procedures: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2-bromo-N-(2,6-dimethylphenyl)butanamide is a synthetically important molecule with significant potential in organic synthesis and medicinal chemistry. While specific experimental data for some of its properties are limited, its behavior can be reasonably predicted based on the well-established chemistry of α-bromo amides and related N-aryl amides. Its ability to undergo a variety of chemical transformations makes it a valuable tool for the construction of complex molecular architectures. As with any reactive chemical, adherence to strict safety protocols is paramount during its handling and use.

References

- Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3154.

-

ChemSrc. (2023). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

- D'Angeli, F., Di Bello, M., & Filira, F. (1968). The Fascinating Chemistry of α‐Haloamides. Chemistry–A European Journal, 25(4), 868-883.

-

PubChem. (n.d.). 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(2,6-dimethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

-

Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide, N-[2-[[(2-bromo-4,6-dimethylphenyl)methyl]thio]phenyl]-. Retrieved from [Link]

- Maulide, N., et al. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society, 141(46), 18416-18422.

-

PubChem. (n.d.). N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide. Retrieved from [Link]

- Gowda, B. T., et al. (2005). N-(2,6-Dimethylphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4277-o4279.

-

Princeton University Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely. Retrieved from [Link]

- Widenhoefer, R. A., & Stengone, C. N. (1999). Multicomponent Synthesis of α-Branched Amides. The Journal of Organic Chemistry, 64(23), 8681-8691.

- Gosmini, C., & Bégouin, J. M. (2014). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters, 16(24), 6358-6361.

-

SIELC Technologies. (2018). Acetamide, N-(2,6-dimethylphenyl)-. Retrieved from [Link]

- Chen, J., et al. (2021). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. The Journal of Organic Chemistry, 86(21), 15239-15248.

- Oubaha, I., et al. (2020). N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide.

-

Beijing Xinhengyan Technology Co., Ltd. (n.d.). 2-bromo-N-(2,6-dimethylphenyl)butanamide. Retrieved from [Link]

- Maulide, N., et al. (2020). Challenges and Breakthroughs in Selective Amide Activation.

- Tang, P. (2005). Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262-272.

-

The Good Scents Company. (n.d.). butyramide. Retrieved from [Link]

-

Chem Help ASAP. (2019, November 14). reactions of amides & strong nucleophiles [Video]. YouTube. [Link]

-

A-Level Chemistry. (n.d.). Physical and chemical properties of amides. Retrieved from [Link]

Sources

- 1. Radiation Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | CAS#:1131-01-7 | Chemsrc [chemsrc.com]

- 3. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 26.6 Chemical Properties of Amines and Amides – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

A Technical Guide to the Systematic IUPAC Nomenclature of 2-bromo-N-(2,6-dimethylphenyl)butanamide

This guide provides a detailed deconstruction and systematic application of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules to elucidate the name of the organic compound 2-bromo-N-(2,6-dimethylphenyl)butanamide. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of chemical nomenclature for unambiguous scientific communication.

Foundational Principles of IUPAC Nomenclature

The IUPAC system of nomenclature provides a standardized method for naming chemical compounds, ensuring that a given name corresponds to a single, unique molecular structure. This systematic approach is built upon identifying the principal functional group, the parent hydrocarbon chain, and any substituents, which are then assembled into a logical and informative name.

Deconstruction of the Target Molecule

To determine the correct IUPAC name for 2-bromo-N-(2,6-dimethylphenyl)butanamide, we must first dissect the molecule into its fundamental components. This process allows for a systematic application of the relevant nomenclature rules.

| Component | Structure | Role in Nomenclature |

| Amide Functional Group | -CO-N- | Principal functional group, determines the suffix "-amide". |

| Acyl Chain | CH₃CH₂CH(Br)CO- | The parent acyl group, derived from butanoic acid. |

| Nitrogen Substituent | A 2,6-dimethylphenyl group | A substituent attached to the nitrogen atom of the amide. |

| Acyl Chain Substituent | -Br | A halogen substituent on the acyl chain. |

| Phenyl Ring Substituents | Two -CH₃ groups | Alkyl substituents on the phenyl ring. |

Systematic Application of IUPAC Nomenclature Rules

The naming process follows a hierarchical set of rules, ensuring a logical and consistent outcome.

Step 1: Identification of the Principal Functional Group

The first and most critical step is to identify the functional group with the highest priority, as this will determine the suffix of the IUPAC name.[1][2][3] In the given molecule, the amide group (-CONH-) takes precedence over the halide (bromo) and alkyl (dimethylphenyl) groups.[3][4] Therefore, the compound is named as an amide.

Step 2: Naming the Parent Amide

Amides are named by replacing the "-oic acid" or "-ic acid" suffix of the corresponding carboxylic acid with "-amide".[5][6] The acyl portion of the molecule has a four-carbon chain, including the carbonyl carbon. The corresponding carboxylic acid is butanoic acid. Replacing the suffix gives the parent amide name: butanamide .

Step 3: Numbering the Parent Acyl Chain

The carbon atoms of the acyl chain are numbered starting from the carbonyl carbon as position 1. This ensures the lowest possible locants for any substituents on this chain.[6][7]

Step 4: Identifying and Locating Substituents on the Acyl Chain

A bromine atom is attached to the second carbon of the butanamide chain. Halogens are treated as substituents and are named with a prefix.[1] Thus, this part of the name is 2-bromo .

Step 5: Naming the N-Substituent Group

Substituents attached to the nitrogen atom of an amide are designated with the locant N- to indicate their position.[8][9] In this molecule, the nitrogen is bonded to a phenyl group which is itself substituted with two methyl groups at positions 2 and 6. This substituent is therefore named N-(2,6-dimethylphenyl) .

Step 6: Assembling the Final IUPAC Name

The final IUPAC name is constructed by combining the names of the substituents in alphabetical order, followed by the parent amide name. The N- locant is used for ordering purposes.

-

Identify Substituents: 2-bromo and N-(2,6-dimethylphenyl).

-

Alphabetize: "bromo" comes before "dimethylphenyl".

-

Combine: The complete and unambiguous IUPAC name is 2-bromo-N-(2,6-dimethylphenyl)butanamide .

Visualizing the Nomenclature Process

The logical flow of the IUPAC naming convention for this molecule can be represented as a decision-making workflow.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. egpat.com [egpat.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Naming Amides - Chemistry Steps [chemistrysteps.com]

- 7. IUPAC Rules [chem.uiuc.edu]

- 8. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to Determining the Solubility of 2-bromo-N-(2,6-dimethylphenyl)butanamide in Organic Solvents

Introduction

As a Senior Application Scientist, the emphasis here is not merely on procedural steps but on the rationale behind them, ensuring a robust and scientifically sound approach to your solubility studies. We will delve into the physicochemical properties of 2-bromo-N-(2,6-dimethylphenyl)butanamide to inform solvent selection, detail the gold-standard shake-flask method for solubility determination, and discuss the analytical techniques for accurate quantification.

Understanding the Molecule: Physicochemical Profile of 2-bromo-N-(2,6-dimethylphenyl)butanamide

A prudent solubility study begins with a thorough understanding of the molecule . 2-bromo-N-(2,6-dimethylphenyl)butanamide is a substituted amide with the following structural features that will dictate its solubility behavior:

-

A Polar Amide Group: The amide functional group (-C(=O)NH-) is capable of acting as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen). This imparts a degree of polarity to the molecule.

-

A Nonpolar Phenyl Ring and Alkyl Chain: The 2,6-dimethylphenyl group and the butyl chain are nonpolar hydrocarbon moieties. The presence of these bulky, nonpolar groups will significantly influence the molecule's affinity for nonpolar organic solvents.

-

A Halogen Atom: The bromine atom adds to the molecular weight and introduces a polarizable C-Br bond, which can participate in dipole-dipole interactions.

Based on this structure, we can predict that 2-bromo-N-(2,6-dimethylphenyl)butanamide will exhibit a nuanced solubility profile. It is unlikely to be highly soluble in very polar, protic solvents like water due to the large nonpolar regions. Conversely, its polarity from the amide group suggests it will not be exclusively soluble in purely nonpolar solvents. Therefore, a range of solvents with varying polarities should be investigated. The principle of "like dissolves like" will be our guiding tenet, suggesting that solvents with intermediate polarity may be the most effective.[1][2]

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility of a compound is typically determined using the shake-flask method, a robust and widely accepted technique.[3] This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

1. Materials and Equipment:

- 2-bromo-N-(2,6-dimethylphenyl)butanamide (solid, of known purity)

- A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

- Scintillation vials or other suitable sealed containers

- An orbital shaker or rotator with temperature control

- A centrifuge

- Syringes and syringe filters (e.g., 0.22 µm PTFE)

- Calibrated analytical balance

- Volumetric flasks and pipettes

- An appropriate analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

2. Procedure:

- Solvent Selection: Choose a range of solvents with varying polarities to gain a comprehensive understanding of the solubility profile.

- Sample Preparation: Add an excess amount of solid 2-bromo-N-(2,6-dimethylphenyl)butanamide to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solids remain at the end of the experiment.

- Solvent Addition: Add a known volume or mass of the selected solvent to the vial.

- Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that the concentration is no longer increasing.

- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finely dispersed solids, centrifugation may be necessary to achieve a clear supernatant.

- Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

- Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent artificially high concentration measurements.

- Dilution: If necessary, accurately dilute the filtered sample with the appropriate solvent to bring the concentration within the linear range of the analytical method.

- Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved solute.

Analytical Quantification

The choice of analytical technique for quantifying the dissolved 2-bromo-N-(2,6-dimethylphenyl)butanamide is crucial for obtaining accurate solubility data. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is often the method of choice due to its specificity, sensitivity, and wide applicability.[4]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

1. Instrumentation and Reagents:

- HPLC system with a UV detector

- A suitable HPLC column (e.g., C18 reverse-phase column)

- Mobile phase (e.g., a mixture of acetonitrile and water)

- 2-bromo-N-(2,6-dimethylphenyl)butanamide reference standard

- HPLC-grade solvents

2. Method Development and Validation:

- Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for 2-bromo-N-(2,6-dimethylphenyl)butanamide using a UV-Vis spectrophotometer to ensure optimal sensitivity.

- Chromatographic Conditions: Develop a chromatographic method that provides a sharp, well-resolved peak for the analyte, free from interference from any solvent impurities.

- Calibration Curve: Prepare a series of standard solutions of the reference standard of known concentrations. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. A linear relationship with a high correlation coefficient (r² > 0.999) is required.

3. Sample Analysis:

- Inject the prepared (and diluted, if necessary) sample from the shake-flask experiment into the HPLC system.

- Determine the peak area of the analyte in the sample.

- Using the equation of the line from the calibration curve, calculate the concentration of 2-bromo-N-(2,6-dimethylphenyl)butanamide in the diluted sample.

- Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison and analysis.

Table 1: Solubility of 2-bromo-N-(2,6-dimethylphenyl)butanamide in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | Experimental Data | Experimental Data |

| Toluene | 2.4 | Experimental Data | Experimental Data |

| Dichloromethane | 3.1 | Experimental Data | Experimental Data |

| Ethyl Acetate | 4.4 | Experimental Data | Experimental Data |

| Acetone | 5.1 | Experimental Data | Experimental Data |

| Acetonitrile | 5.8 | Experimental Data | Experimental Data |

| Ethanol | 4.3 | Experimental Data | Experimental Data |

| Methanol | 5.1 | Experimental Data | Experimental Data |

Note: This table serves as a template. The user should populate it with their experimentally determined values.

Visualizing the Workflow

A clear visualization of the experimental workflow can aid in understanding and executing the solubility determination process.

Sources

biological activity of 2-bromo-N-(2,6-dimethylphenyl)butanamide derivatives

An In-depth Technical Guide to the Biological Activity of 2-bromo-N-(2,6-dimethylphenyl)butanamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Landscape of α-Bromo-N-Aryl-Alkanamides

The α-bromo-N-aryl-alkanamide scaffold represents a versatile and promising class of molecules in the realm of bioactive compound discovery. The inherent reactivity of the α-bromo group, coupled with the diverse electronic and steric possibilities of the N-aryl substituent, provides a rich platform for chemical modification and optimization of biological activity. The core structure, 2-bromo-N-(2,6-dimethylphenyl)butanamide, is an exemplar of this class, possessing key features that suggest a predisposition for potent biological effects, particularly within the agrochemical sector. The 2,6-dimethylphenyl moiety is a common feature in many commercial pesticides and herbicides, often serving to lock the conformation of the molecule and enhance its interaction with biological targets. This guide will delve into the known and extrapolated biological activities of this core structure and its derivatives, providing a technical framework for future research and development.

Synthesis and Characterization: A General Approach

The synthesis of 2-bromo-N-(2,6-dimethylphenyl)butanamide and its derivatives typically follows a straightforward nucleophilic acyl substitution pathway. The general methodology involves the reaction of an appropriate α-bromoalkanoyl halide (e.g., 2-bromobutanoyl bromide) with a substituted aniline (e.g., 2,6-dimethylaniline) in the presence of a base to scavenge the resulting hydrohalic acid. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for similar amide bond formations.[1]

Experimental Protocol: Synthesis of 2-bromo-N-(2,6-dimethylphenyl)butanamide

-

Reaction Setup: To a solution of 2,6-dimethylaniline (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon), add a non-nucleophilic base such as triethylamine (1.2 eq).

-

Addition of Acyl Halide: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 2-bromobutanoyl bromide (1.1 eq) in the same solvent dropwise over 30 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt. Wash the filtrate with a mild acid (e.g., 1M HCl) to remove excess aniline, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-bromo-N-(2,6-dimethylphenyl)butanamide.

-

Characterization: The structure and purity of the final compound should be confirmed by modern analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Caption: General workflow for the synthesis and characterization of 2-bromo-N-(2,6-dimethylphenyl)butanamide.

Herbicidal Activity: A Primary Focus

A significant body of evidence points to the potent herbicidal activity of N-aryl-alkanamide derivatives, particularly those with structural similarities to 2-bromo-N-(2,6-dimethylphenyl)butanamide. The commercial herbicide beflubutamid is a key analogue, and studies on its derivatives provide valuable insights into the potential of this chemical class.[2]

Mechanism of Action: Phytoene Desaturase (PDS) Inhibition

Many herbicides in this class function by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants. Carotenoids are essential for protecting chlorophyll from photooxidation. Inhibition of PDS leads to a buildup of phytoene and a deficiency in downstream carotenoids, resulting in bleaching of the plant tissues and eventual death. Molecular docking studies have indicated that analogues of beflubutamid bind effectively to the PDS enzyme of various plant species.[2]

Structure-Activity Relationship (SAR) for Herbicidal Activity

-

Chirality: For many PDS inhibitors, the stereochemistry at the α-carbon is crucial. Studies on beflubutamid analogues have shown that the (S)-enantiomer often exhibits significantly higher herbicidal activity than the racemate or the (R)-enantiomer.[2] This is likely due to a more favorable stereospecific interaction with the active site of the PDS enzyme.

-

Aryl Substituents: The substitution pattern on the N-phenyl ring plays a critical role in determining herbicidal potency. The 2,6-dimethyl substitution on the phenyl ring of the target molecule is a classic feature in many agrochemicals, often serving to enforce a specific dihedral angle between the phenyl ring and the amide bond, which can be critical for binding to the target enzyme.

-

Alkyl Chain: The nature of the alkyl chain can also influence activity. While the butanamide is a common core, variations in chain length and branching can modulate the lipophilicity and steric fit of the molecule within the enzyme's active site.

| Compound/Analogue | Target Weeds | Inhibition Rate (%) at 300 g ai/ha | Reference |

| Beflubutamid (BF) | Amaranthus retroflexus, Abutilon theophrasti, Medicago sativa | 90, 100, 100 | [2] |

| (Rac)-6h (BF analogue) | Amaranthus retroflexus, Abutilon theophrasti, Medicago sativa | 90, 100, 80 | [2] |

| (Rac)-6q (BF analogue) | Amaranthus retroflexus, Abutilon theophrasti, Medicago sativa | 100, 100, 100 | [2] |

| (S)-6h (chiral analogue) | - | Higher activity than racemate | [2] |

| (S)-6q (chiral analogue) | - | Higher activity than racemate | [2] |

Experimental Protocol: Greenhouse Evaluation of Herbicidal Activity

-

Plant Cultivation: Cultivate target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus) in pots containing a standard soil mix in a greenhouse with controlled temperature and light conditions.

-

Compound Formulation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant. Create a series of dilutions to achieve the desired application rates (e.g., 75, 150, 300 g ai/ha).

-

Post-emergence Application: Apply the formulated compound as a spray to the foliage of the weeds at the 2-3 leaf stage. Include a negative control (solvent + surfactant) and a positive control (a commercial herbicide like beflubutamid).

-

Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect as a percentage of inhibition or biomass reduction compared to the negative control.

-

Data Analysis: Calculate the GR₅₀ (the dose required to inhibit growth by 50%) for each compound against each weed species to quantify and compare herbicidal potency.

Fungicidal and Antimicrobial Potential

The presence of a bromo-alkanoic acid moiety suggests that 2-bromo-N-(2,6-dimethylphenyl)butanamide derivatives may also possess fungicidal and broader antimicrobial properties. Homologous series of 2-bromo alkanoic acids have demonstrated fungitoxicity against a range of fungi, including Aspergillus niger and Trichoderma viride.[3] Furthermore, simpler amides like 2-bromo-N-phenylacetamide have shown strong antifungal activity against fluconazole-resistant Candida species and also exhibit antibiofilm properties.[4]

Potential Mechanisms of Action

The precise mechanism of antifungal action for these compounds is not fully elucidated but may involve non-specific alkylation of key cellular nucleophiles (e.g., cysteine or histidine residues in enzymes) by the reactive α-bromo group, leading to enzyme inactivation and disruption of cellular processes.

Caption: A conceptual workflow for the biological screening of 2-bromo-N-(2,6-dimethylphenyl)butanamide derivatives.

Conclusion and Future Directions

The 2-bromo-N-(2,6-dimethylphenyl)butanamide scaffold holds considerable promise as a source of new bioactive molecules, particularly in the agrochemical field. The strong evidence for herbicidal activity via PDS inhibition in closely related analogues, combined with the demonstrated antifungal properties of the bromo-amide functional group, makes this class of compounds a prime target for further investigation. Future research should focus on the chiral synthesis and separation of enantiomers to isolate the more active stereoisomer. A systematic exploration of substituents on both the N-aryl ring and the alkanamide chain will be crucial for optimizing potency and selectivity. Furthermore, mode of action studies and toxicology profiling will be essential steps in progressing any lead compounds towards commercial development. The methodologies and insights provided in this guide offer a solid foundation for researchers to unlock the full potential of these versatile molecules.

References

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). NIH.

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- Insecticidal activities of (2E, 4E)-N-(2-methylpropyl) deca-2, 4-dienamide from Zanthoxylum zanthoxyloides Lam against Coelaenomenodera lameensis Berti and Mariau (Coleoptera: Chrysomelidae). (2023).

- Herbicidal Activity of Beflubutamid Analogues as PDS Inhibitors and SAR Analysis and Degradation Dynamics in Whe

- Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. (n.d.).

- Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent. (2023).

- Antifungal Properties of 2-Alkenoic Acids and 2-Bromo Alkanoic Acids. (n.d.). PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Herbicidal Activity of Beflubutamid Analogues as PDS Inhibitors and SAR Analysis and Degradation Dynamics in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal Properties of 2-Alkenoic Acids and 2-Bromo Alkanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ojs.observatoriolatinoamericano.com [ojs.observatoriolatinoamericano.com]

A Technical Guide to the Potential Research Applications of 2-bromo-N-(2,6-dimethylphenyl)butanamide

Abstract

This technical guide explores the prospective research applications of the novel chemical entity, 2-bromo-N-(2,6-dimethylphenyl)butanamide. While direct extensive research on this specific molecule is nascent, its structural architecture, featuring a reactive α-bromo group and a substituted N-phenylamide moiety, presents a compelling platform for innovation in medicinal chemistry and drug development. By drawing parallels with structurally related compounds, this document outlines three primary avenues of investigation: the development of novel local anesthetics, its use as a strategic tool in fragment-based drug discovery (FBDD), and its potential as a scaffold for new anticonvulsant agents. This guide provides the theoretical framework, actionable experimental protocols, and the scientific rationale to empower researchers to unlock the therapeutic potential of this versatile chemical scaffold.

Introduction: Unveiling a Scaffold of Opportunity

In the landscape of drug discovery, the exploration of novel chemical matter is paramount. 2-bromo-N-(2,6-dimethylphenyl)butanamide emerges as a compound of significant interest due to its combination of two key structural motifs:

-

The N-(2,6-dimethylphenyl)amide Core: This structure is famously the backbone of lidocaine, a widely used local anesthetic and antiarrhythmic drug.[1][2] The 2,6-dimethyl substitution pattern is crucial for its biological activity and metabolic stability, sterically hindering the hydrolysis of the amide bond.[1][3]

-

The α-Bromo Butanamide Moiety: The bromine atom at the alpha position to the carbonyl group is a versatile chemical handle. It serves as an excellent leaving group for nucleophilic substitution reactions and a key feature for fragment-based screening due to its ability to form halogen bonds.[4][5][6]

This unique combination positions 2-bromo-N-(2,6-dimethylphenyl)butanamide not as a final drug product, but as a highly valuable starting material and a molecular probe for identifying and optimizing new therapeutic agents. This guide will provide researchers with the foundational knowledge and detailed methodologies to explore its potential.

Synthesis and Characterization

The synthesis of N-substituted amides is a well-established area of organic chemistry.[7][][9] A plausible and efficient route to synthesize 2-bromo-N-(2,6-dimethylphenyl)butanamide involves the amidation of 2,6-dimethylaniline with 2-bromobutanoyl halide.

Protocol 2.1: Synthesis of 2-bromo-N-(2,6-dimethylphenyl)butanamide

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents), to the solution to act as an acid scavenger.

-

Acylation: Cool the mixture in an ice bath (0°C). Slowly add 2-bromobutanoyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2,6-dimethylaniline) is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 2-bromo-N-(2,6-dimethylphenyl)butanamide.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Potential Application 1: A Precursor for Novel Local Anesthetics

The structural similarity of the N-(2,6-dimethylphenyl)amide core to lidocaine and other "-caine" anesthetics is a strong indicator of its potential in this area.[10][11][12][13] The primary mechanism of local anesthetics is the blockade of voltage-gated sodium channels in nerve membranes, preventing the propagation of action potentials.[10][12]

The 2-bromo group in our target molecule offers a strategic point for chemical modification to generate a library of novel anesthetic candidates. By replacing the bromine with various secondary or tertiary amines, one can modulate the hydrophilicity and pKa of the terminal amine, which are critical determinants of anesthetic potency and duration of action.[11]

Experimental Workflow: From Precursor to Anesthetic Candidate

The overall workflow involves the synthesis of a library of derivatives followed by a systematic screening cascade.

Protocol 4.1: Fragment Screening using Surface Plasmon Resonance (SPR)

-

Target Immobilization: Covalently immobilize the purified protein target onto the surface of an SPR sensor chip.

-

Fragment Library: Prepare a solution of 2-bromo-N-(2,6-dimethylphenyl)butanamide in a suitable buffer.

-

SPR Analysis: Flow the fragment solution over the sensor chip surface. Binding of the fragment to the immobilized protein will cause a change in the refractive index, which is detected as a response unit (RU) signal.

-

Data Interpretation: A significant and concentration-dependent change in RU indicates a binding event ("hit"). The kinetics of association and dissociation can be analyzed to determine the binding affinity (KD).

Potential Application 3: Scaffold for Novel Anticonvulsant Agents

The core N-aryl amide structure is present in a number of centrally active compounds, including some with anticonvulsant properties. [14]Furthermore, some derivatives of N-(2,6-dimethylphenyl)acetamide have been investigated for their effects on learning and memory, indicating CNS penetration and activity. [15]The mechanism of action for many anticonvulsants involves the modulation of ion channels (e.g., sodium or calcium channels) or enhancement of inhibitory neurotransmission (e.g., via GABA receptors).

The lipophilicity imparted by the dimethylphenyl group and the butanamide side chain suggests that 2-bromo-N-(2,6-dimethylphenyl)butanamide and its derivatives could cross the blood-brain barrier and exert effects on neuronal excitability.

Experimental Workflow: Anticonvulsant Screening

A tiered approach, starting with in vitro assays and progressing to in vivo seizure models, is recommended.

Protocol 5.1: Maximal Electroshock (MES) Seizure Model in Rodents

-

Animal Acclimation: Acclimate male mice or rats to the laboratory environment for at least one week.

-

Compound Administration: Administer the test compound (or vehicle control) via intraperitoneal (IP) injection or oral gavage at various doses.

-

Induction of Seizure: At the time of expected peak compound effect (e.g., 30-60 minutes post-injection), induce a seizure by delivering a brief electrical stimulus via corneal or ear-clip electrodes.

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Analysis: The absence of the tonic hindlimb extension is considered protection. Calculate the ED₅₀ (median effective dose) for the compound, which is the dose required to protect 50% of the animals from the seizure.

Conclusion and Future Directions

2-bromo-N-(2,6-dimethylphenyl)butanamide represents a promising, yet underexplored, chemical scaffold. Its structural relationship to known bioactive molecules, combined with its inherent chemical versatility, provides a strong rationale for its investigation in several key therapeutic areas. The α-bromo group is a critical feature, enabling both the systematic generation of derivative libraries for structure-activity relationship studies and its application as a powerful probe in fragment-based drug discovery campaigns. The methodologies outlined in this guide—from synthesis to tiered in vitro and in vivo screening—provide a comprehensive roadmap for researchers to begin unlocking the potential of this molecule. Future work should focus on the synthesis of diverse derivative libraries and their systematic evaluation in the proposed biological assays to identify and optimize novel lead compounds for the treatment of pain, epilepsy, and other disorders.

References

-

PubChem. (n.d.). N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-N,N-diethylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

- Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)acetamide.

-

Deranged Physiology. (2024). Pharmacology of local anaesthetics. Retrieved from [Link]

- Singh, U. P., & Bhat, H. R. (2017). Amide Bond Activation of Biological Molecules. Molecules, 22(8), 1295.

- Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.

- Schiebel, J., Radeva, N., & Lange, A. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Frontiers in Chemistry, 7, 99.

-

Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

- Wang, Y., et al. (2019). Synthesis and biological activities of local anesthetics. Chinese Chemical Letters, 30(12), 2147-2154.

-

Otava Chemicals. (n.d.). Halogen-Enriched Fragments. Retrieved from [Link]

- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.

- Sakurai, T., Ojima, H., Yamasaki, T., Kojima, H., & Akashi, A. (1989). Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats. Japanese Journal of Pharmacology, 50(1), 47–53.

-

PYG Lifesciences. (2024). The Role of Bromo-OTBN in Pharma. Retrieved from [Link]

-

Pulsus Group. (n.d.). Synthesis and biological importance of amide analogues. Retrieved from [Link]

- PKS & MPS Classes. (2021, February 6). SAR of Local Anaesthetics | Procaine, Lidocaine, Benzocaine | Structure | BP 501T | L~51 [Video]. YouTube.

-

ResearchGate. (n.d.). Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. Retrieved from [Link]

-